molecular formula C7H8N4O2 B1417153 1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 32672-82-5

1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B1417153
CAS RN: 32672-82-5
M. Wt: 180.16 g/mol
InChI Key: XUYUXVGUZXUGLJ-UHFFFAOYSA-N
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Description

“1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one” is a heterocyclic compound . It is related to pyrazolopyrimidine, a fused nitrogen-containing heterocyclic ring system which is considered as a privileged core skeleton in biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . The reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group .


Molecular Structure Analysis

The whole molecule in the crystal is non-planar, but the two conjugated rings are almost co-planar (with an average dihedral angle of only about 1.621 degrees). The hydroxyl group is in trans position to the pyrido [1,2-a]pyrimidin heterocyclic moiety. The molecules are linked by the N-HO, O-HO and C-HO hydrogen bonds into two-dimensional sheets .


Chemical Reactions Analysis

The synthesized compounds exhibited promising antiviral activity on TMV. Specifically, compound G2 exhibited high inactivating activity (93%) toward TMV, slightly better than commercial reagent NNM (90%) .

Scientific Research Applications

Antibacterial Activity

1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one and its derivatives have been explored for their potential antibacterial properties. Studies such as those by Ebrahimpour et al. (2016) have focused on synthesizing new derivatives of this compound and evaluating their antibacterial effectiveness. These studies highlight the potential use of these compounds in developing new antibacterial agents (Ebrahimpour et al., 2016).

Anticancer Properties

Several research efforts have been dedicated to synthesizing novel derivatives of this compound to investigate their potential anticancer activities. Kandeel et al. (2012) and Abdellatif et al. (2014) conducted studies that synthesized new series of these compounds and tested them for antitumor activity on various cell lines, showing promising results (Kandeel et al., 2012); (Abdellatif et al., 2014).

Synthesis and Structural Analysis

The compound has also been a subject of interest in chemical synthesis and structural studies. Research like that of Ng et al. (2022) and Rahmouni et al. (2014) has focused on the synthesis of new derivatives through various methods, emphasizing the versatility and potential applications of this compound in different fields of chemistry (Ng et al., 2022); (Rahmouni et al., 2014).

Anti-inflammatory and Ulcerogenic Studies

Studies have also been conducted on the anti-inflammatory properties of this compound's derivatives. El-Tombary (2013) researched the synthesis of new pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives and their anti-inflammatory activity, providing insights into their potential therapeutic applications (El-Tombary, 2013).

Safety and Hazards

While specific safety and hazards for “1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one” are not available, it is generally recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye when handling similar compounds .

Future Directions

The development of kinase inhibitors remains an intense area of research towards identifying new drugs for cancer treatment . The discovery of inhibitors of kinases or developing kinase drugs is an appealing target for cancer treatment that targets tumor cells in a selective manner . The synthesized compounds exhibited promising antiviral activity on TMV, which could be a potential future direction .

Biochemical Analysis

Biochemical Properties

1-(2-Hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of cancer cell proliferation . The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of target proteins necessary for cell cycle progression . Additionally, this compound has been shown to interact with other biomolecules such as cyclin A2, enhancing its inhibitory effects on CDK2 .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest at the G1 phase, leading to the inhibition of cell proliferation . It also promotes apoptosis, or programmed cell death, by activating caspase enzymes and increasing the expression of pro-apoptotic genes . Furthermore, this compound affects cellular metabolism by inhibiting key metabolic pathways, thereby reducing the energy supply required for cancer cell growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis . Additionally, the compound modulates gene expression by inhibiting transcription factors involved in cell proliferation and survival . These molecular interactions highlight the potential of this compound as a therapeutic agent for cancer treatment .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, maintaining its inhibitory activity against CDK2 for extended periods . Prolonged exposure to the compound can lead to its degradation, resulting in reduced efficacy . Long-term studies have shown that continuous treatment with this compound can lead to the development of resistance in cancer cells, necessitating the use of combination therapies to enhance its effectiveness .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to a rapid increase in toxicity . These findings underscore the importance of optimizing the dosage of this compound to achieve maximum therapeutic benefit with minimal side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can either be excreted from the body or further metabolized to inactive forms . The compound also affects metabolic flux by inhibiting key enzymes involved in glycolysis and the tricarboxylic acid cycle, thereby reducing the energy supply for cancer cell growth . Additionally, this compound interacts with cofactors such as NAD+ and FAD, modulating their levels and influencing cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through active transport mechanisms involving specific transporters . Once inside the cell, it can bind to intracellular proteins, facilitating its distribution to different cellular compartments . The localization and accumulation of this compound within tissues are influenced by factors such as tissue perfusion and the presence of binding proteins . These factors determine the bioavailability and therapeutic efficacy of the compound .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with CDK2 and other target proteins . It can also translocate to the nucleus, where it modulates gene expression by interacting with transcription factors . The subcellular localization of this compound is regulated by targeting signals and post-translational modifications, which direct it to specific compartments or organelles . These localization patterns are essential for the compound’s therapeutic effects and highlight its potential as a targeted therapy for cancer treatment .

properties

IUPAC Name

1-(2-hydroxyethyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4O2/c12-2-1-11-6-5(3-10-11)7(13)9-4-8-6/h3-4,12H,1-2H2,(H,8,9,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUYUXVGUZXUGLJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(C2=C1C(=O)NC=N2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10279184
Record name 1-(2-hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

32672-82-5
Record name 1,5-Dihydro-1-(2-hydroxyethyl)-4H-pyrazolo[3,4-d]pyrimidin-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=32672-82-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC11587
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-hydroxyethyl)-1,2-dihydro-4h-pyrazolo[3,4-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10279184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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